molecular formula C27H30Cl2N4O4 B10865611 N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide

N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide

Cat. No.: B10865611
M. Wt: 545.5 g/mol
InChI Key: MLPDVJWZBAVXAF-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the dichlorophenyl group, and the attachment of the methoxyphenyl and dioxocyclohexylidene groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Exploring its therapeutic potential for treating various diseases, including neurological disorders and cancers.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide include other piperazine derivatives with varying substituents on the aromatic rings and piperazine core. Examples include:

  • N-(3,4-dichlorophenyl)piperazine
  • 4-(4-methoxyphenyl)piperazine
  • N-(3,4-dichlorophenyl)-4-(2-aminoethyl)piperazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H30Cl2N4O4

Molecular Weight

545.5 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-[2-[[2-hydroxy-4-(4-methoxyphenyl)-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C27H30Cl2N4O4/c1-37-21-5-2-18(3-6-21)19-14-25(34)22(26(35)15-19)17-30-8-9-32-10-12-33(13-11-32)27(36)31-20-4-7-23(28)24(29)16-20/h2-7,16-17,19,34H,8-15H2,1H3,(H,31,36)

InChI Key

MLPDVJWZBAVXAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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